Cas no 58350-01-9 (1H-Inden-4-ol, 3-amino-2,3-dihydro-)
1H-Inden-4-ol, 3-amino-2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Inden-4-ol, 3-amino-2,3-dihydro-
- 3-amino-4-indanol
- CS-W018399
- 3-amino-2,3-dihydro-1H-inden-4-ol
- MAYMVHAVYDCEHG-UHFFFAOYSA-N
- SCHEMBL2463409
- CHEMBL1189387
- F31358
- 3-Aminoindan-4-ol
- MFCD20463383
- SY263192
- 58350-01-9
- G88673
-
- MDL: MFCD20463383
- Inchi: 1S/C9H11NO/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7,11H,4-5,10H2
- InChI Key: MAYMVHAVYDCEHG-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1C(CC2)N
Computed Properties
- Exact Mass: 149.08413
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25
1H-Inden-4-ol, 3-amino-2,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00659-1g |
3-amino-2,3-dihydro-1H-inden-4-ol |
58350-01-9 | 95% | 1g |
$635 | 2023-09-07 | |
| eNovation Chemicals LLC | D920565-1g |
3-Amino-2,3-dihydro-1H-inden-4-ol |
58350-01-9 | 95% | 1g |
$745 | 2023-09-01 | |
| Chemenu | CM290005-100mg |
3-Amino-2,3-dihydro-1H-inden-4-ol |
58350-01-9 | 95+% | 100mg |
$*** | 2023-03-31 | |
| Chemenu | CM290005-250mg |
3-Amino-2,3-dihydro-1H-inden-4-ol |
58350-01-9 | 95+% | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM290005-1g |
3-Amino-2,3-dihydro-1H-inden-4-ol |
58350-01-9 | 95+% | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | Y0996875-1g |
3-amino-2,3-dihydro-1h-inden-4-ol |
58350-01-9 | 95% | 1g |
$800 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1092500-1g |
3-Amino-2,3-dihydro-1H-inden-4-ol |
58350-01-9 | 98% | 1g |
¥5616.00 | 2024-05-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00659-5g |
3-amino-2,3-dihydro-1H-inden-4-ol |
58350-01-9 | 95% | 5g |
$1905 | 2023-09-07 | |
| A2B Chem LLC | AG81541-100mg |
3-Aminoindan-4-ol |
58350-01-9 | 95% | 100mg |
$1104.00 | 2024-04-19 | |
| A2B Chem LLC | AG81541-250mg |
3-Aminoindan-4-ol |
58350-01-9 | 95% | 250mg |
$1573.00 | 2024-04-19 |
1H-Inden-4-ol, 3-amino-2,3-dihydro- Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1H-Inden-4-ol, 3-amino-2,3-dihydro-
Comprehensive Guide to 1H-Inden-4-ol, 3-amino-2,3-dihydro- (CAS No. 58350-01-9): Properties, Applications, and Market Insights
1H-Inden-4-ol, 3-amino-2,3-dihydro- (CAS No. 58350-01-9) is a specialized organic compound with a unique molecular structure that makes it valuable in various chemical and pharmaceutical applications. This compound, often referred to as 3-amino-2,3-dihydro-1H-inden-4-ol, belongs to the indene derivatives family, which are known for their versatile reactivity and potential in drug discovery. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing novel therapeutic agents and advanced materials.
The molecular formula of 1H-Inden-4-ol, 3-amino-2,3-dihydro- is C9H11NO, with a molecular weight of 149.19 g/mol. Its structure features an indene core with an amino group and a hydroxyl group, which contribute to its unique chemical properties. The presence of these functional groups allows for various chemical modifications, making it a valuable intermediate in organic synthesis. The compound's CAS number 58350-01-9 is crucial for accurate identification in chemical databases and regulatory documentation.
One of the most significant applications of 3-amino-2,3-dihydro-1H-inden-4-ol is in pharmaceutical research. The compound's structure suggests potential bioactivity, particularly in central nervous system (CNS) targeting drugs. Recent studies have explored its derivatives as potential candidates for treating neurological disorders, aligning with current trends in neuropharmaceutical development. This makes CAS 58350-01-9 particularly interesting for researchers working on next-generation CNS drugs.
In material science, 1H-Inden-4-ol, 3-amino-2,3-dihydro- serves as a building block for advanced organic materials. Its aromatic structure and functional groups make it suitable for creating novel polymers with specific optical or electronic properties. With the growing demand for organic electronic materials in display technologies and flexible electronics, this compound has gained attention from material scientists exploring new molecular architectures.
The synthesis of 58350-01-9 typically involves multi-step organic reactions starting from indene or its derivatives. Recent advancements in green chemistry have led to more sustainable synthetic routes, reducing environmental impact while maintaining high yields. These developments are particularly relevant as the chemical industry moves toward more eco-friendly production methods, addressing current concerns about sustainable chemical manufacturing.
Quality control for 1H-Inden-4-ol, 3-amino-2,3-dihydro- involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's purity is critical for research applications, especially in pharmaceutical development where impurities can significantly affect biological activity. Analytical methods for CAS 58350-01-9 continue to evolve with improvements in chromatographic and spectroscopic technologies.
Market trends indicate growing interest in 3-amino-2,3-dihydro-1H-inden-4-ol from both academic and industrial sectors. The compound's price and availability fluctuate based on demand from pharmaceutical and material science research. Suppliers specializing in fine chemicals and research compounds are increasingly listing 58350-01-9 in their catalogs, reflecting its rising importance in specialized chemical applications.
Storage and handling of 1H-Inden-4-ol, 3-amino-2,3-dihydro- require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture to maintain stability. While not classified as hazardous under standard regulations, proper handling procedures should always be followed when working with CAS 58350-01-9 or any laboratory chemical.
Future research directions for 3-amino-2,3-dihydro-1H-inden-4-ol may explore its potential in additional therapeutic areas beyond CNS applications. The compound's structural features suggest possible utility in developing anti-inflammatory or antimicrobial agents, aligning with current pharmaceutical research priorities. Additionally, its application in catalysis and asymmetric synthesis represents another promising avenue for investigation.
For researchers seeking 1H-Inden-4-ol, 3-amino-2,3-dihydro-, several specialized chemical suppliers offer the compound in various quantities and purity grades. When sourcing CAS 58350-01-9, it's important to verify the supplier's analytical data and quality control procedures to ensure the material meets specific research requirements. The growing interest in this compound has led to improved availability from global suppliers.
In conclusion, 1H-Inden-4-ol, 3-amino-2,3-dihydro- (CAS No. 58350-01-9) represents an important building block in modern chemical research with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity profile continue to attract attention from researchers exploring new therapeutic agents and advanced materials. As scientific understanding of this compound grows, its role in addressing current challenges in drug discovery and material innovation is likely to expand significantly.
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